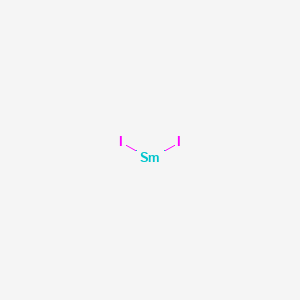

Samarium(II) iodide

Description

Propriétés

IUPAC Name |

diiodosamarium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Sm/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWABSHMGXMCRK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Sm]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SmI2, I2Sm | |

| Record name | Samarium(II) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Samarium(II)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32248-43-4 | |

| Record name | Samarium iodide (SmI2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32248-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032248434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium(II) iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Samarium Ii Iodide Reactions

Electron Transfer Pathways

Samarium(II) iodide can participate in both single-electron transfer (SET) and two-electron reductive processes. The specific pathway is often dependent on the substrate and reaction conditions. rsc.orgmdpi.comacs.org

Single-Electron Transfer (SET) Processes

SET is a fundamental mode of reactivity for SmI₂. rsc.orgmdpi.comacs.orgacs.org In these processes, SmI₂ donates one electron to a substrate, generating a radical anion or a radical species and a samarium(III) species. rsc.orgacs.orgwikipedia.orgresearchgate.net This initial electron transfer is often the rate-determining step in many SmI₂-mediated reductions. acs.org The reduction potential of SmI₂, which is significantly enhanced by coordinating solvents and additives like HMPA and water, plays a crucial role in facilitating SET to various functional groups. mdpi.comacs.orgillinois.eduresearchgate.net For instance, the reduction of alkyl halides can proceed via a single-electron transfer to generate alkyl radicals. rsc.orgacs.orgwikipedia.org Similarly, carbonyl compounds can undergo one-electron reduction to form ketyl radicals. rsc.orgacs.orglibretexts.org

Inner-Sphere vs. Outer-Sphere Electron Transfer Mechanisms

The mechanism of electron transfer can be broadly classified as inner-sphere or outer-sphere. In outer-sphere electron transfer, the electron is transferred between the reductant (SmI₂) and the substrate without direct coordination between them. mdpi.comjuelenemaerke.dk In contrast, inner-sphere electron transfer involves coordination of the substrate to the samarium center before electron transfer occurs. mdpi.comjuelenemaerke.dk Studies suggest that the nature of the substrate influences whether the electron transfer is inner-sphere or outer-sphere. For instance, the electron transfer between SmI₂ and acetophenone (B1666503) appears to be of inner-sphere nature, while with benzyl (B1604629) bromide, it is closer to an outer-sphere process. juelenemaerke.dkrsc.org The coordination of the substrate to the oxophilic samarium ion is believed to play a significant role in facilitating inner-sphere electron transfer, particularly with carbonyl compounds. rsc.orgmdpi.com The presence of ligands and additives can also influence the coordination sphere of samarium and thus impact the electron transfer mechanism. mdpi.comillinois.eduresearchgate.netnih.gov

Reactive Intermediates Generated by this compound

The reduction of organic substrates by SmI₂ leads to the formation of a variety of highly reactive intermediates, which are central to the diverse transformations mediated by this reagent. rsc.orgacs.org

Formation and Reactivity of Ketyl Radicals and Anions

Ketyl radicals are formed by the one-electron reduction of aldehydes and ketones by SmI₂. rsc.orgwikipedia.orgacs.orgacs.orgnih.govamericanelements.com These intermediates possess significant radical character on the former carbonyl carbon and are relatively long-lived compared to typical radical anions. libretexts.org Ketyl radicals can undergo various reactions, including dimerization to form pinacols or addition to unsaturated systems (e.g., alkenes, alkynes) to form new C-C bonds. rsc.orgacs.orglibretexts.orgnih.gov Further reduction of a ketyl radical by a second molecule of SmI₂ leads to the formation of a ketyl anion (also referred to as a samarium enolate or carbanion depending on the structure). rsc.orgmdpi.comacs.orgacs.org These anionic intermediates are highly nucleophilic and are involved in reactions such as intramolecular cyclizations and Barbier-type couplings. rsc.orgacs.orglibretexts.orgnih.gov The formation and subsequent reactivity of ketyl radicals and anions are key steps in many SmI₂-mediated carbon-carbon bond forming reactions. acs.org

Organic Radical Generation and Subsequent Pathways

Beyond ketyl radicals, SmI₂ can generate a variety of other organic radicals through the one-electron reduction of suitable functional groups, such as alkyl halides, vinyl sulfones, and nitriles. rsc.orgmdpi.comacs.orgacs.orgwikipedia.orgnih.govorganic-chemistry.org These organic radicals are also highly reactive and can participate in various transformations. Common pathways include:

Radical Cyclization: Organic radicals can undergo intramolecular addition to unsaturated bonds (alkenes, alkynes, nitriles) to form cyclic products. rsc.orgmdpi.comacs.orgnih.gov This is a powerful method for constructing cyclic molecular architectures.

Radical Coupling: Radicals can combine with other radical species or add to double bonds in intermolecular coupling reactions. acs.orgnih.gov

Further Reduction: Organic radicals can be further reduced by a second molecule of SmI₂ to form organosamarium species or carbanions, which then undergo ionic reactions. rsc.orgacs.orgacs.orgwikipedia.org This highlights the dual nature of SmI₂ in promoting both radical and ionic chemistry. mdpi.com

Hydrogen Atom Abstraction: Radicals can abstract a hydrogen atom from a suitable hydrogen donor (e.g., solvent, additive) to form a reduced product. wikipedia.orgnih.gov

Organosamarium Enolates

Organosamarium enolates are key intermediates in several SmI2-mediated reactions, particularly those involving carbonyl compounds and related substrates. The formation of these enolates typically arises from the reductive cleavage of a heteroatom-containing substituent vicinal to a carbonyl group. nih.gov This process, often seen in Reformatsky-type reactions, is initiated by a single-electron transfer from SmI2 to the substrate, leading to the formation of a samarium(III) enolate. nih.gov The resulting Sm(III) enolate can then act as a nucleophile, undergoing reactions such as aldol-type additions with carbonyl functionalities. nih.gov Depending on the specific substrate and reaction conditions, the formation of the Sm(III) enolate intermediate can proceed via different mechanistic pathways. nih.gov Samarium enolates can also be generated in situ in SmI2-mediated asymmetric reactions, subsequently undergoing asymmetric protonation. rsc.orgsemanticscholar.org

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) has been identified as a dominant mechanism in several SmI2-mediated transformations, particularly in the presence of protic sources like water and alcohols. nih.govuib.norsc.orgresearchgate.net In a PCET process, the transfer of an electron and a proton occurs in a concerted step. researchgate.netnih.gov Coordination of protic sources, such as alcohols, to the SmI2 center can significantly weaken the O-H bond, generating potent PCET reagents. nih.gov This coordination-induced bond weakening is crucial for facilitating the PCET pathway. nih.gov Studies comparing SmI2-H2O and SmI2-MeOH systems have indicated that the coordinating ability of the proton donor influences the reaction mechanism; water, being a stronger coordinating proton donor than methanol (B129727), is more effective in facilitating a PCET mechanism. rsc.org The preassociation of the proton donor with SmI2 is well-established to significantly affect the reaction, particularly impacting the protonation rate of intermediate radical anions. nih.govacs.org This proximity of the proton donor to the radical anion can lead to highly efficient protonation, reducing the rate of back electron transfer. nih.govacs.org While PCET can denote hydrogen atom transfer (HAT), the HAT mechanism appears less common in SmI2 reactions, especially those accelerated by the water/amine system, which suggests an electron transfer in a pre-equilibrium step. nih.govacs.org

Influence of Reaction Conditions and Additives on Mechanism and Reactivity

The reactivity, chemoselectivity, and stereoselectivity of SmI2-mediated reactions are highly tunable through the careful selection of reaction conditions and additives. rsc.orgresearchgate.netbasicmedicalkey.comchem-station.comsemanticscholar.org Additives commonly used with SmI2 can be broadly categorized into Lewis bases, proton donors, and inorganic salts. rsc.orgresearchgate.netbasicmedicalkey.com The solvent milieu also plays a significant role by altering the coordination sphere of the samarium metal. rsc.orgresearchgate.netbasicmedicalkey.com

Role of Lewis Bases (e.g., Hexamethylphosphoramide (B148902) (HMPA), Amines, Ethers)

Lewis bases, such as HMPA, amines, and ethers, are frequently employed to accelerate SmI2 reactions. researchgate.netbasicmedicalkey.comchem-station.comsemanticscholar.org These additives typically act as ligands for Sm(II), enhancing the electron-transfer process by increasing the reducing power of the reagent or stabilizing the resulting Sm(III) oxidation state. nih.govbasicmedicalkey.com HMPA, despite its toxicity, is a prominent Lewis base additive that significantly increases the potency of SmI2 as an electron-transfer reagent through coordination to Sm(II) and stabilization of Sm(III). rsc.orgbasicmedicalkey.com HMPA can displace coordinated THF, forming complexes like SmI2-(HMPA)4, and at higher concentrations, can even displace iodide ions to the outer sphere. nih.gov Beyond influencing electron transfer, Lewis bases can also impact post-electron-transfer steps. basicmedicalkey.com For instance, HMPA has been shown to activate alkyl halides by forming a complex in a pre-equilibrium step, making the carbon-halide bond more susceptible to reduction. nih.gov Amines, particularly in combination with water, can have a significant enhancing effect on SmI2 reactivity. acs.org

Impact of Protic Sources (e.g., Water, Alcohols)

Protic sources, such as water and alcohols, are essential components in many SmI2-mediated reductions, often serving as proton donors for negatively charged intermediates. wikipedia.orgrsc.orgbasicmedicalkey.comchem-station.comsemanticscholar.org Their presence can significantly influence reaction yields and pathways. wikipedia.org While SmI2 reacts slowly with water and alcohols, these protic sources are commonly used as co-solvents because immediate quenching of negatively charged intermediates with a proton source is beneficial for reaction yields. wikipedia.org The addition of water to SmI2 can create a reagent system capable of reducing challenging substrates via PCET. rsc.orgresearchgate.net The type of protic source can dictate the reaction pathway; for example, the reduction of γ,δ-unsaturated ketones with SmI2 and MeOH can proceed via a sequential reduction/intramolecular aldol (B89426) reaction, while using SmI2 and HMPA can lead to different products. researchgate.netresearchgate.net The concentration of the protic source can also be critical; increasing water concentration can sometimes diminish reaction efficiency, potentially due to the lower stability of intermediates under highly protic conditions. acs.org Coordinating proton donors like water are generally more efficient in proton transfer compared to non-coordinating ones like tert-butanol (B103910) or trifluoroethanol. chemrxiv.org

Effects of Metal Ion Salts (e.g., NiI2, LiCl, FeCl3)

Inorganic additives, including metal ion salts such as NiI2, LiCl, and FeCl3, can significantly impact the rate and selectivity of SmI2 reactions. wikipedia.orgrsc.orgresearchgate.netbasicmedicalkey.comchemistry-chemists.com These salts can act as catalysts or influence the reaction pathway. chemistry-chemists.com For instance, catalytic amounts of transition metal halides, such as NiI2, can greatly accelerate some SmI2 reactions, including Barbier reactions. researchgate.net NiI2 has been shown to be superior to other transition metal salts in many cases and is frequently used as an additive in reactions requiring a transition metal catalyst. chemistry-chemists.com Mechanistic studies suggest that in the presence of Ni(II) salts, SmI2 can initially reduce Ni(II) to Ni(0), and the reaction then proceeds through organometallic Ni(0) chemistry. nih.govchemistry-chemists.com This highlights how different additives can drastically alter the mechanistic pathway even if the same product is obtained. nih.gov The addition of salts like LiCl and LiBr has been shown to accelerate the pinacol (B44631) coupling of ketones, where chloride and bromide anions can displace iodide from SmI2, generating SmCl2 and SmBr2 in situ. chemistry-chemists.com

Solvent Effects on Coordination and Reactivity

The solvent milieu plays a crucial role in the reactivity of SmI2, primarily by influencing the coordination sphere of the samarium metal center. rsc.orgresearchgate.netbasicmedicalkey.com The polarity of the solvent can have a profound effect on the course of SmI2 reductions. wikipedia.org SmI2 is typically prepared and used as a solution in tetrahydrofuran (B95107) (THF), where it is stable and soluble up to a certain concentration. basicmedicalkey.com Electron-donor solvents are generally preferred due to the reasonable solubility of SmI2 in these media. basicmedicalkey.com Changes in the solvent atmosphere can alter the coordination sphere of samarium, thereby changing the reactivity of the Sm(II) reducing agent. rsc.orgsemanticscholar.org For example, the rate of reduction of alkyl halides and ketones by a highly soluble samarium reductant was found to be significantly faster in hexanes compared to THF, and reductions in THF showed an inverse first-order dependence on THF concentration. researchgate.net This suggests that solvent coordination to samarium can inhibit the reaction. The choice of solvent can also influence the mechanism, as seen in the different coordination numbers observed for Sm(II) with methanol versus water as proton donors, impacting the likelihood of a PCET pathway. rsc.org

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 83533 |

| Hexamethylphosphoramide | 7942 |

| Water | 962 |

| Methanol | 887 |

| Nickel(II) iodide | 24541 |

| Lithium chloride | 6291 |

| Iron(III) chloride | 24385 |

| Tetrahydrofuran | 8028 |

| Lithium bromide | 25985 |

| tert-Butanol | 6386 |

| Trifluoroethanol | 6360 |

| Triethylamine (B128534) | 440951 |

| Ethylene glycol | 174 |

Data Table: Influence of Additives on SmI2 Reactions (Illustrative based on search results)

While specific quantitative data tables with precise yields and conditions across a range of substrates and additives were not consistently present in a format suitable for direct extraction and table generation from the search snippets, the qualitative and semi-quantitative information regarding the effect of additives is well-documented. Below is an illustrative representation of the types of effects observed based on the search results:

| Additive Class | Examples | Observed Effects on SmI2 Reactivity | Relevant Section |

| Lewis Bases | HMPA, Amines, Ethers | Accelerate reactions, enhance reduction potential, stabilize Sm(III), influence stereoselectivity. rsc.orgnih.govresearchgate.netbasicmedicalkey.comchem-station.comsemanticscholar.org | 2.4.1 |

| Protic Sources | Water, Alcohols | Act as proton donors, influence yields, enable PCET, affect reaction pathways, critical for complete reduction of some substrates. wikipedia.orgrsc.orgresearchgate.netbasicmedicalkey.comchem-station.comsemanticscholar.orgrsc.orgresearchgate.netresearchgate.netacs.orgchemrxiv.orgchemistry-chemists.comusd.edu | 2.3, 2.4.2 |

| Metal Ion Salts | NiI2, LiCl, FeCl3, LiBr | Accelerate reactions, alter mechanistic pathways (e.g., via Ni(0) chemistry), influence coupling reactions. wikipedia.orgrsc.orgresearchgate.netbasicmedicalkey.comuib.nochemistry-chemists.comproctergroupresearch.com | 2.4.3 |

| Solvents | THF, Hexanes | Influence coordination sphere of Sm, affect reaction rates, impact mechanism (e.g., PCET vs. sequential). wikipedia.orgrsc.orgresearchgate.netuib.nochemistry-chemists.commdpi.com | 2.4.4 |

Note: This table provides a summary of the types of effects reported. The specific outcome for a given reaction is highly dependent on the substrate, the specific additive, concentration, temperature, and other reaction parameters.

Computational Studies and Mechanistic Elucidation

Computational studies, particularly using Density Functional Theory (DFT), have played a crucial role in elucidating the complex mechanisms of this compound (SmI₂) mediated reactions. These theoretical approaches provide insights into reaction pathways, intermediate species, and the influence of solvent and additives that are often challenging to obtain solely through experimental methods usd.eduresearchgate.netnih.govnih.gov.

Computational analyses have also shed light on the various electron transfer pathways involved in SmI₂ reactions, including subsequent electron-transfer proton-transfer (ET-PT), subsequent proton transfer electron-transfer (PT-ET), and PCET usd.edu. The dominance of a particular pathway can be influenced by the substrate and the reaction conditions nih.govnih.gov. For example, the addition of water to SmI₂ can promote PCET, enabling the reduction of challenging substrates nih.govrsc.org.

Detailed computational studies have investigated the mechanisms of specific SmI₂-mediated transformations. For instance, DFT calculations have supported radical relay mechanisms in reactions such as the formal [2+2] cycloaddition of bicyclo[1.1.0]butyl ketones and alkenes catalyzed by SmI₂ thieme-connect.com. In this case, the instability of the initial ketyl radical and the higher stability of the product ketyl radical are key factors thieme-connect.com.

Computational studies have also been instrumental in understanding the diastereoselectivity observed in certain SmI₂-mediated cyclizations. For example, DFT analysis of the cyclizations of N-oxoalkyl-substituted methyl indole-3-carboxylates has provided a rationale for the high diastereoselectivity, suggesting the formation of an energetically favorable chelate complex where the final relative configuration is preformed nih.govresearchgate.net. These studies often involve calculating the Gibbs energies of intermediates and transition states along possible reaction pathways nih.govresearchgate.net.

Furthermore, computational studies have explored the influence of additives like HMPA on SmI₂ reactivity. DFT calculations have shown that HMPA can replace THF in the solvation shell of SmI₂, leading to the formation of solvent-separated ion pairs and affecting the electron transfer energetics nih.gov. The steric effect of bulky samarium ligands has also been highlighted by computations as being decisive for observed stereoselectivity in some reactions researchgate.net.

The use of appropriate computational methods, including small-core pseudopotentials that explicitly include all f-electrons of samarium, is crucial for accurately representing the redox changes from Sm(II) to Sm(III) during calculations researchgate.netnih.gov. These theoretical investigations, combined with experimental data, continue to deepen the understanding of the intricate mechanisms governing SmI₂-mediated organic reactions.

Here is a table summarizing some computational findings:

| Reaction Type | Key Computational Finding | Computational Method Used | Citation |

| Reduction of functional groups in THF/Water | Speciation of Sm(II)/Sm(III) species, PCET mechanism for H₂ evolution. Iodide coordination depends on solvent. | DFT | usd.edu |

| Formal [2+2] Cycloaddition of Bicyclo[1.1.0]butyl Ketones and Alkenes | Supports radical relay mechanism, highlights stability of ketyl radicals. | DFT | thieme-connect.com |

| Reductive cyclization of N-oxoalkyl-substituted methyl indole-3-carboxylates | Rationale for high diastereoselectivity based on energetically favorable chelate complex formation. Gibbs energy calculations of intermediates/TS. | DFT | nih.govresearchgate.net |

| Cyclizations of 5-arylpentan-2-ones | Kinetic control of regio- and diastereoselectivity, influence of bulky ligands, proposed alternative mechanism involving two SmI₂ moieties. | DFT | researchgate.net |

| SmI₂-MeOH vs SmI₂-H₂O reactivity | Reduced coordination of MeOH leads to sequential ET-PT at low concentrations, slower than PCET with SmI₂-H₂O. | DFT, Molecular Dynamics | rsc.orgrsc.org |

| SmI₂ acting on Acetone (B3395972) | Electron transfer from SmI₂ to acetone is endothermic. HMPA increases reduction potential. Importance of explicit solvation shell and small-core ECPs. | CASPT2, DFT | nih.gov |

| Reduction of electron rich enamines by SmI₂(H₂O)n | Concerted PCET mechanism. | DFT | nih.gov |

| Transannular carbonyl-ene reaction in isoryanodane synthesis | SmI₂ functions as Lewis acid, reaction proceeds regio- and stereoselectively without cation rearrangement or E1cB elimination. | DFT | rsc.org |

Samarium Ii Iodide in Carbon Carbon Bond Formation

Reductive Coupling Reactions

Reductive coupling reactions involve the joining of two molecules through a reduction process mediated by SmI₂.

Barbier-Type Reactions

The Barbier reaction is a one-pot reductive addition of an alkyl halide or sulfone to a carbonyl compound. nih.govlibretexts.org Unlike the Grignard reaction, the alkyl halide and carbonyl are mixed simultaneously with the metal reductant. nih.gov SmI₂-mediated Barbier reactions are believed to proceed through the formation of an organosamarium species via two successive single-electron reductions of the alkyl halide. nih.gov This organosamarium intermediate then couples with the carbonyl group. nih.govnih.govresearchgate.net

The mechanism can be influenced by additives such as hexamethylphosphoramide (B148902) (HMPA) and Ni(II) salts. HMPA can complex with the alkyl halide, facilitating its reduction, and also displaces coordinated THF from SmI₂, forming more reactive species like SmI₂-(HMPA)₄. nih.govresearchgate.net Catalytic Ni(II) salts are reduced by SmI₂ to Ni(0), which then inserts into the alkyl halide bond to form an organonickel species. nih.govresearchgate.net Transmetallation with Sm(III) then generates the organosamarium intermediate, regenerating Ni(II) in a catalytic cycle. nih.govresearchgate.net

SmI₂-mediated Barbier reactions are effective for both intermolecular and intramolecular couplings and have been used in the formation of 5- to 8-membered carbocycles. nih.gov

Reformatsky-Type Reactions

The Reformatsky reaction, mediated by SmI₂, involves the reductive cleavage of an α-heteroatom-substituted carbonyl compound (such as an α-halo ester or ketone) to form a samarium(III) enolate. nih.gov This enolate then undergoes an aldol-type addition to a carbonyl functionality, forming a β-hydroxy carbonyl compound. nih.gov

SmI₂-mediated Reformatsky reactions can be highly stereoselective, and the stereochemical outcome can be influenced by chiral auxiliaries. nih.gov For example, the reaction of α-chloroacetyloxazolidinones with aminoaldehydes mediated by SmI₂ has been shown to provide access to β-hydroxy-γ-amino acids with diastereoselectivity controlled by the chiral auxiliary. nih.gov

Pinacol-Type Couplings

The pinacol (B44631) coupling is a reductive coupling of two carbonyl compounds (aldehydes or ketones) to form a vicinal diol (pinacol). nih.govgu.se The SmI₂-mediated pinacol reaction was first reported in the 1980s. nih.gov The generally accepted mechanism involves the single-electron reduction of a carbonyl group by SmI₂ to generate a ketyl radical anion. nih.govlibretexts.orggu.seacs.org Two ketyl radicals can then couple to form a dianion, which upon protonation yields the pinacol product. nih.gov

SmI₂-mediated pinacol couplings can be applied to both intermolecular and intramolecular reactions. nih.govorganic-chemistry.org Intramolecular pinacol couplings have been used as a ring-closing reaction to form various cyclic diols, including chiral cyclobutanediols from carbohydrate-derived 1,4-diketones. nih.govnih.gov Diastereoselectivity can be high in these reactions. organic-chemistry.org

Intramolecular Reductive Cyclizations

SmI₂ is particularly powerful in promoting intramolecular reductive cyclization reactions, where a single molecule undergoes reduction and subsequent carbon-carbon bond formation to form a cyclic structure.

Carbonyl-Olefin/Alkyne Couplings

Intramolecular carbonyl-olefin/alkyne coupling reactions mediated by SmI₂ are highly significant for the construction of cyclic systems. rsc.orgnih.gov This reaction is initiated by the reduction of a carbonyl moiety to generate a ketyl radical. nih.gov This ketyl radical then attacks an intramolecular alkene or alkyne. nih.gov

The carbonyl-alkene/alkyne coupling can be performed with both activated and unactivated unsaturated systems. nih.gov Intramolecular cyclizations are commonly used to form 4- to 8-membered rings. nih.govillinois.edu The reaction mechanism can involve a radical pathway, although ionic pathways may also be operative in some cases. rsc.orgacs.org The stereoselectivity of these cyclizations can be influenced by factors such as additives and the structure of the substrate, often proceeding through well-defined transition states due to the oxophilicity of samarium. mdpi.comrsc.orgacs.org

Formation of Carbocycles (e.g., Cyclobutanols, Cyclopentanols, Cycloheptanes)

SmI₂-mediated intramolecular carbonyl-olefin cyclizations are effective methods for synthesizing various carbocyclic ring sizes, including cyclobutanols, cyclopentanols, and cycloheptanes. rsc.orgresearchgate.netrsc.org

Cyclobutanols: The stereoselective synthesis of functionalized cyclobutanols can be achieved via 4-exo-trig cyclization of γ,δ-unsaturated aldehydes or ketones. scilit.com These reactions often proceed with high diastereocontrol, yielding anti-cyclobutanol products. scilit.com Carbohydrate-derived unsaturated ketones have been successfully employed as substrates for the synthesis of chiral cyclobutanols. scilit.com

Cyclopentanols: 5-exo-trig cyclizations are also common, leading to the formation of cyclopentanols. illinois.edu These cyclizations can be highly diastereoselective. illinois.edu SmI₂-mediated carbonyl-alkene cyclizations have been applied in the total synthesis of complex molecules containing cyclopentane (B165970) rings. rsc.org

Cycloheptanes: While less common than 5- and 6-membered rings, SmI₂-mediated cyclizations can also form larger rings, including 7-membered rings (cycloheptanes), although sometimes in lower yields or with dependence on additives for improved efficiency and diastereoselectivity. nih.govacs.org

The stereochemical outcome of these cyclizations can be influenced by various factors, including the choice of solvent, temperature, and additives like MeOH or LiCl. mdpi.comacs.orgillinois.eduscilit.com The mechanism often involves a ketyl radical anion undergoing cyclization onto the alkene, followed by further reduction and protonation. acs.orgillinois.edu

Synthesis of Oxygen-Containing Heterocycles (e.g., Tetrahydropyrans, Oxepanes, Lactones)

Samarium(II) iodide plays a significant role in the synthesis of various oxygen-containing heterocycles. These transformations often involve the reductive coupling of carbonyl compounds with suitable partners or intramolecular cyclization reactions. The formation of cyclic ethers like tetrahydropyrans and oxepanes, as well as cyclic esters (lactones), can be achieved using SmI₂. For instance, intramolecular carbonyl-alkene coupling reactions mediated by SmI₂ are effective for constructing functionalized carbocycles which can include oxygen heterocycles. rsc.org The high oxophilicity of samarium can contribute to well-defined transition states, leading to excellent stereoselectivity in these cyclization reactions. rsc.org

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Azabicycles, Cyclic Imines, Cyclic Ureas, Benzannulated Pyrrolizidines, Indolizidines)

The synthesis of nitrogen-containing heterocycles is another area where this compound demonstrates significant utility. SmI₂ can mediate the formation of various cyclic amine structures, including pyrrolidines, azabicycles, cyclic imines, cyclic ureas, benzannulated pyrrolizidines, and indolizidines. wikipedia.orgnih.govnih.govnih.gov Reactions may involve the reduction of nitrogen-containing functional groups followed by intramolecular cyclization or cross-coupling with other molecules. For example, SmI₂ has been used in the synthesis of cyclic ureas via intramolecular pinacol-coupling of dinitrones. mdpi.com Intramolecular cross-coupling reactions using N-tethered olefin acceptors have also been reported for the synthesis of nitrogen heterocycles, proceeding with high diastereoselectivity. mdpi.com The synthesis of indolizidine and benzannulated pyrrolizidines can involve complex cascade sequences initiated by SmI₂-mediated radical generation. nih.govwikipedia.orgnih.govnih.gov

Radical-Alkene/Alkyne Additions

This compound is effective in promoting radical additions to alkenes and alkynes, leading to the formation of new carbon-carbon bonds. This process is typically initiated by a single-electron reduction of a halide or sulfone to generate a radical intermediate. nih.govprinceton.edu This radical then undergoes addition to an alkene or alkyne. nih.gov The SmI₂-mediated variant of this reaction is particularly effective for constructing five-membered rings and can be applied to both activated and unactivated alkenes and alkynes. nih.gov The carbonyl-alkene/alkyne reaction, considered a crucial SmI₂-mediated transformation in total synthesis, involves the initial reduction of a carbonyl moiety to a ketyl radical, which subsequently attacks an unsaturated system. nih.gov

Intermolecular Cross-Coupling Reactions

This compound facilitates various intermolecular cross-coupling reactions, enabling the formation of carbon-carbon bonds between different molecular partners. A prominent example is the intermolecular cross-coupling of ketyls (samarium ketyls, ketyl radicals) with unactivated π-systems. acs.org This method, introduced in the late 1980s, is a convenient route to γ-hydroxy carbonyl derivatives through reductive coupling. acs.org While SmI₂ can induce cross-coupling via one- or two-electron mechanisms, radical intermediates are primarily involved in the major class of carbon-carbon bond-forming cross-coupling reactions mediated by this reagent. acs.org Recent studies have demonstrated SmI₂-catalyzed intermolecular radical coupling of aryl cyclopropyl (B3062369) ketones and alkynes to synthesize decorated cyclopentenes. nih.gov This catalytic approach can operate with lower catalyst loadings and may not require a superstoichiometric co-reductant. nih.gov

Samarium Ii Iodide in Functional Group Reductions

Reduction of Organic Halides (Alkyl, Aryl)

Samarium(II) iodide is effective for the reduction of organic halides, replacing the halogen atom with a hydrogen atom. wikipedia.orgthieme-connect.de Alkyl halides are reduced to the corresponding alkanes. wikipedia.org This transformation is compatible with various functional groups, including alcohols, arenes, alkenes, and esters. wikipedia.org Aryl halides can also be reduced to dehalogenated aromatic compounds. wikipedia.org The mechanism for alkyl halide reduction in THF likely involves radical intermediates, while the use of co-solvents like HMPA may favor organosamarium intermediates. wikipedia.orgrsc.orgnih.gov The reduction typically proceeds via a single-electron transfer to the halide, generating an organic radical, which can then undergo a second reduction to form an organosamarium species, followed by protonation. wikipedia.orgrsc.orgnih.gov

| Substrate Class | Product Class | Conditions (Typical) | Notes |

| Alkyl halides | Alkanes | SmI₂ in THF, with proton source | Compatible with various functional groups. wikipedia.org |

| Aryl halides | Arenes | SmI₂ in THF, with proton source | Leads to dehalogenated aromatic compounds. wikipedia.org |

| β-Substituted Alkyl Halides | Alkenes | SmI₂ in THF, with proton source | Reductive fragmentation can occur, affording diastereomeric mixtures. wikipedia.org |

Reduction of Carbonyl Compounds (Aldehydes, Ketones)

The reduction of aldehydes and ketones by this compound can lead to alcohols or pinacols, depending on the reaction conditions, particularly the presence of a proton source. wikipedia.org In the absence of a protic solvent, ketyl radicals formed by single-electron transfer can dimerize to yield 1,2-diols (pinacols). wikipedia.org In the presence of a proton source, the ketyl radical can be protonated and undergo a second reduction and protonation to yield the alcohol. wikipedia.org While SmI₂ can reduce aldehydes and ketones to alcohols, other methods may offer higher diastereoselectivity. wikipedia.org Aldehydes can sometimes be selectively reduced in the presence of ketones. wikipedia.org

| Substrate Class | Product Class | Conditions (Typical) | Notes |

| Aldehydes | Alcohols | SmI₂ in THF, with proton source | Can be selectively reduced in the presence of ketones. wikipedia.org |

| Ketones | Alcohols | SmI₂ in THF, with proton source | Diastereoselectivity can be low. wikipedia.org |

| Aldehydes/Ketones | 1,2-Diols (Pinacols) | SmI₂ in THF, without strong proton source | Formed via dimerization of ketyl radicals. wikipedia.org |

Reductions of Carboxylic Acid Derivatives

Recent advancements have demonstrated the effectiveness of SmI₂ in the mild and selective reduction of carboxylic acid derivatives, including esters, lactones, amides, and nitriles, which traditionally require harsh conditions for reduction. rsc.org

Esters and Lactones

This compound can reduce esters and lactones. thieme-connect.dersc.org Chemoselective reduction of cyclic esters (lactones) using SmI₂-H₂O systems has been reported. acs.org The reduction of six-membered cyclic lactones has been studied mechanistically, indicating that the first single-electron reduction is rate-limiting and favored in these systems due to radical stabilization. thieme-connect.com An intermediate radical anion can be trapped by an intramolecular alkene acceptor to yield bicyclic ketones with high diastereoselectivity. thieme-connect.com A general electron transfer reduction of lactones using SmI₂-H₂O has been developed, with the amount of SmI₂ typically ranging from 6 to 8 equivalents, consistent with a proposed four-electron mechanism. rsc.org

| Substrate Class | Product Class | Conditions (Typical) | Notes |

| Esters | Alcohols | SmI₂ with additives | Acyclic ester reduction has been reported. acs.org |

| Lactones | Diols/Cyclic Ketones | SmI₂-H₂O, with/without amine | Chemoselective reduction is possible; mechanistic studies performed. acs.orgthieme-connect.comrsc.org |

Amides

This compound, particularly with amine and water additives, enables the highly chemoselective reduction of primary, secondary, and tertiary amides to alcohols. rsc.orgacs.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov This method proceeds via selective C-N bond cleavage, unlike traditional methods that often favor C-O cleavage. organic-chemistry.orgorganic-chemistry.org The reaction occurs under mild conditions and exhibits excellent functional group tolerance. organic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest that Sm coordination to the amide carbonyl and nitrogen facilitates electron transfer and controls selectivity, avoiding protonated hemiaminal intermediates. organic-chemistry.orgnih.gov This approach provides access to acyl-type radicals from unactivated amides. organic-chemistry.orgorganic-chemistry.org

| Substrate Class | Product Class | Conditions (Typical) | Notes |

| Primary, Secondary, and Tertiary Amides | Alcohols | SmI₂/amine/H₂O in THF | Highly chemoselective C-N bond cleavage; mild conditions. organic-chemistry.orgorganic-chemistry.orgnih.gov |

Nitriles

This compound, activated with Lewis bases and water, allows for the mild and general reduction of nitriles to primary amines under single-electron transfer conditions. acs.orgorganic-chemistry.orgorganic-chemistry.orgacs.org This method offers excellent functional group tolerance and is an alternative to using pyrophoric alkali metal hydrides. organic-chemistry.orgorganic-chemistry.orgacs.org Electron transfer from Sm(II) to the nitrile generates imidoyl-type radicals. organic-chemistry.orgorganic-chemistry.org Optimization studies have shown that combining H₂O as a protic additive and triethylamine (B128534) as a Lewis base yields high efficiency. organic-chemistry.org The method is compatible with a wide range of nitriles, including aliphatic, aromatic, and heterocyclic substrates, and tolerates functional groups such as halogens, aryl ethers, and trifluoromethyl groups. organic-chemistry.org

| Substrate Class | Product Class | Conditions (Typical) | Notes |

| Nitriles | Primary Amines | SmI₂/amine/H₂O in THF | Mild, general reduction via single-electron transfer; good functional group tolerance. organic-chemistry.orgorganic-chemistry.orgacs.org |

Reduction of Sulfur-Containing Functional Groups (Sulfoxides, Sulfones)

This compound is effective in the reduction of certain sulfur-containing functional groups, notably sulfoxides and sulfones, to the corresponding sulfides. wikipedia.orgthieme-connect.dechemeurope.comrsc.orgjove.comnih.govorganic-chemistry.org This reduction can be achieved chemoselectively in the presence of various carbonyl-containing functionalities such as esters, ketones, amides, and aldehydes, presumably due to the considerably slower reaction rate of SmI₂ with carbonyls compared to sulfoxides and sulfones. wikipedia.orgchemeurope.com

| Substrate Class | Product Class | Conditions (Typical) | Notes |

| Sulfoxides | Sulfides | SmI₂ in THF | Chemoselective reduction possible in the presence of carbonyls. wikipedia.orgchemeurope.com |

| Sulfones | Sulfides | SmI₂ in THF | Chemoselective reduction possible in the presence of carbonyls. wikipedia.orgchemeurope.com |

Reduction of Nitrogen-Containing Functional Groups (Nitro Compounds, Imines, Nitrones, N-O Bonds)

This compound is effective in the reduction of various nitrogen-containing functional groups, offering pathways to valuable amine and hydroxylamine (B1172632) products. wikipedia.org The outcome of these reductions can often be controlled by adjusting the reaction conditions. wikipedia.org

Nitro Compounds: Nitro compounds can be reduced by SmI₂ to either the corresponding hydroxylamines or amines, depending on the specific reaction conditions employed. wikipedia.org The SmI₂/amine/H₂O system has been reported as an efficient and chemoselective method for the reduction of nitro compounds, including aliphatic and α,β-unsaturated nitroalkenes, often proceeding rapidly and in high yields. gu.se For instance, the reduction of aliphatic nitro compounds using SmI₂, amine, and water has been shown to yield the corresponding amines in high yields (e.g., 90%), with good tolerance for other functional groups. gu.se

Imines: this compound can facilitate the reduction of imines. gu.se Studies on the reduction of imines like N-benzylidene aniline, N-benzylidenemethylamine, and benzophenone (B1666685) imine with SmI₂ have shown the formation of both reduced and coupled products. acs.org These reactions can exhibit autocatalytic behavior due to the formation of trivalent samarium during the process. acs.org The SmI₂/amine/H₂O system is also effective for the reduction of imines. gu.se

Nitrones: SmI₂ can be used to reduce nitrones. acs.orgnih.gov The reduction of nitrones can lead to the generation of α-aza-nucleophilic radicals, which can then participate in coupling reactions. acs.org For example, the reductive cross-coupling of nitrones with α,β-unsaturated acceptors has been developed as a method for synthesizing γ-lactams and pyrrolizidine (B1209537) alkaloids. nih.gov This reaction is believed to proceed via the initial reduction of the nitrone to generate a radical or an organosamarium species, followed by conjugate addition. nih.gov Intramolecular cross-coupling of nitrones is also feasible. mdpi.com

N-O Bonds: this compound is effective in the reductive cleavage of N-O bonds in various substrates, including oxime ethers and isoxazolidines. organic-chemistry.orgresearchgate.netnih.govacs.orgacs.org This cleavage can generate N-centered radicals that can undergo further reactions, such as intramolecular cyclization. organic-chemistry.org For instance, the SmI₂-induced cleavage of the N-O bond in oxime ethers can lead to the formation of five-membered cyclic imines. organic-chemistry.org SmI₂ has also been successfully used for the N-O bond cleavage in isoxazolidines, providing a useful method for synthesizing β-aminocyclopropanols. researchgate.net This method has been applied in solid-phase synthesis strategies involving the cleavage of a polymer-supported hydroxylamine resin linker. nih.govacs.org

Reduction of Unsaturated Systems (Conjugated Double and Triple Bonds)

This compound is capable of reducing conjugated double and triple bonds, often with high chemoselectivity, particularly when used with appropriate additives. rsc.orgsigmaaldrich.comsigmaaldrich.comresearchgate.net

Conjugated Double Bonds: SmI₂ can reduce conjugated double bonds in various systems, including α,β-unsaturated carbonyl compounds and carboxylic acid derivatives. rsc.orgthieme-connect.deacs.orgrsc.org The reduction of α,β-unsaturated carboxylic acids and their derivatives to the corresponding saturated carbonyl compounds is a useful transformation mediated by SmI₂. wikipedia.org Conjugate reductions of α,β- and α,β/γ,δ-unsaturated carboxylic acid derivatives have been reported as significant developments in Sm(II) chemistry. acs.org SmI₂ is effective for the cyclo- and hydrodimerization of cyclic and non-cyclic α,β-unsaturated ketones. rsc.org The mechanism often involves the initial reduction of the unsaturated system by SmI₂, followed by protonation of the resulting radical-anion and a second reduction. acs.org The reaction conditions and additives can influence the stereochemical outcome. acs.org

Conjugated Triple Bonds: this compound, particularly in combination with H₂O and amines, can selectively reduce carbon-carbon triple bonds in conjugated systems to alkenes. sigmaaldrich.comsigmaaldrich.comresearchgate.net This method allows for the selective transformation of conjugated enynes or diynes.

Here is a summary of some reduction reactions discussed:

| Functional Group | Starting Material Example | Product Type(s) | Conditions (Typical) | Reference(s) |

| Nitro Compounds | Aliphatic nitro compound | Amine, Hydroxylamine | SmI₂, Amine, H₂O | wikipedia.orggu.se |

| Imines | N-Benzylidene aniline | Reduced imine, Dimer | SmI₂ | acs.org |

| Nitrones | Cyclic nitrone | γ-Lactams, Pyrrolidines | SmI₂, H₂O, α,β-unsaturated acceptor | acs.orgnih.govnih.gov |

| N-O Bonds (Oxime ethers) | Oxime ether | Cyclic imine | SmI₂ | organic-chemistry.org |

| N-O Bonds (Isoxazolidines) | Isoxazolidine | β-Aminocyclopropanol | SmI₂ | researchgate.net |

| Conjugated Double Bonds | α,β-unsaturated ketone | Saturated ketone, Dimer | SmI₂ | rsc.org |

| Conjugated Triple Bonds | Conjugated alkyne | Alkene | SmI₂, H₂O, Amine | sigmaaldrich.comsigmaaldrich.comresearchgate.net |

Stereoselectivity and Asymmetric Synthesis in Samarium Ii Iodide Chemistry

Diastereoselectivity in Reductive Couplings and Cyclizations

SmI₂ is highly effective in promoting reductive coupling and cyclization reactions with significant diastereoselectivity. acs.orgrsc.orgresearchgate.netnih.gov Intramolecular ketyl–olefin coupling reactions, for instance, are known to produce carbocycles in good yields and with favorable diastereoselectivity. rsc.orgnih.gov The mechanism of these cyclizations often involves the single-electron reduction of a carbonyl group to generate a ketyl radical, which then undergoes cyclization onto an unsaturated system like an alkene or alkyne. acs.orgrsc.orgnih.gov Subsequent reduction and protonation steps lead to the final product, with the stereochemical outcome often influenced by chelation to the samarium ion. acs.orgrsc.org

Examples demonstrate high levels of diastereocontrol in the synthesis of various ring systems. For instance, SmI₂-mediated cross-coupling of enones with aldehydes can yield seven-membered rings with high stereocontrol. acs.org An impressive example is the 7-endo-trig aldehyde/enone cyclization reported in synthetic studies on erinacines, which formed a 6–7–6 core in 86% yield as a single diastereoisomer. acs.org Conversely, a diastereoisomer of the cyclization precursor with a different configuration at a C–OTBS center failed to cyclize effectively, highlighting the strong dependence of the reaction on substrate stereochemistry. acs.org

Reductive cyclizations of unsaturated lactams mediated by SmI₂–H₂O can yield decorated cycloheptanes in a single operation, generating up to three contiguous stereocenters with high selectivity. researchgate.net Cascade processes involving lactones with multiple unsaturated units can also lead to complex molecular scaffolds with the formation of up to four contiguous stereocenters. researchgate.net

Additives play a critical role in modulating the diastereoselectivity of these reactions. Different additives, such as MeOH, HMPA, or NiI₂, can influence the diastereoselectivity of cyclizations, likely due to their effect on the rate of protonation of intermediate enolates or by altering the coordination sphere of samarium. acs.org For example, reductive cyclization of an aldehyde with an enone using SmI₂–HMPA in the presence of t-BuOH yielded a tricyclic product with modest diastereoselectivity. acs.org In another case, the use of SmI₂–HMPA in THF for a ketone/enone cross-coupling to access a tricyclic core resulted in efficient cyclization yielding a single diastereoisomer, whereas other additives like LiCl or MeOH led to undesired side reactions. acs.org

The reductive coupling of α,β-unsaturated esters with carbonyl compounds mediated by SmI₂ can also proceed with notable diastereoselectivity. rsc.org In the reaction of 4-t-butylcyclohexanone with ethyl acrylate, the anti-isomer was predominantly formed with a syn:anti ratio of 1:9, suggesting a selective axial attack. rsc.org

Applications of Chiral Auxiliaries and Chiral Ligands

The use of chiral auxiliaries and ligands is a common strategy to induce asymmetry in SmI₂-mediated reactions, allowing for the synthesis of enantioenriched compounds. mdpi.comrsc.orgnih.govresearchgate.netrsc.org SmI₂ can act as the electron donor in carbon-carbon bond formation reactions conducted in the presence of a chiral auxiliary attached to the substrate. mdpi.comresearchgate.netrsc.org

Several research groups have reported the asymmetric synthesis of γ-amino acids utilizing chiral auxiliaries in SmI₂-mediated cross-couplings. acs.org For instance, carbohydrate-based chiral auxiliaries on nitrones have been employed in cross-couplings with acrylates, achieving high yields and excellent stereoselectivity. acs.org A d-mannose-based auxiliary provided high selectivity for one enantiomer, while a d-ribose-based auxiliary allowed access to the opposite enantiomer. acs.org The chiral auxiliary can typically be removed under mild conditions after the reaction. acs.orgthieme-connect.com

Another effective chiral auxiliary reported is 1-(2,4,6-triisopropylphenyl)ethylamine, which showed high yields and excellent diastereocontrol in the cross-coupling of nitrones with various acrylates. acs.org Chiral sulfinyl imines have also been used as substrates in stereoselective reductive couplings with aldehydes catalyzed by SmI₂, providing access to enantiopure β-amino alcohols with high enantiomeric and diastereomeric excesses. thieme-connect.com

Chiral ligands that coordinate with the samarium ion are also crucial for inducing asymmetry. rsc.orgnih.govresearchgate.net An intelligent choice of chiral ligand is important; suitable ligands should possess multiple oxygen or nitrogen atoms capable of coordinating with samarium and should not be reducible under the reaction conditions. rsc.orgnih.govresearchgate.net The strong oxophilicity of samarium facilitates coordination with chiral ligands, leading to well-defined transition states and high stereoselectivities in asymmetric transformations like the Reformatsky-aldol and pinacol (B44631) coupling reactions. rsc.orgnih.govresearchgate.net SmI₂ can also be used for the mild cleavage of certain chiral auxiliaries or protecting groups in asymmetric synthesis. rsc.orgnih.govresearchgate.net

Asymmetric Protonation

Samarium enolates are frequently generated as intermediates in SmI₂-mediated reactions. rsc.orgnih.govresearchgate.netrsc.orgpsu.edu These samarium enolates can undergo asymmetric protonation, a strategy employed to achieve asymmetric synthesis. rsc.orgnih.govresearchgate.netrsc.orgpsu.edu This process involves the stereoselective addition of a proton to the enolate carbon, guided by chiral information present in the molecule or the reaction environment (e.g., a chiral proton source or additive). rsc.orgnih.govresearchgate.netrsc.orgpsu.edu The in situ generation of samarium enolates followed by asymmetric protonation has been recognized as a viable method for developing asymmetric transformations. rsc.orgnih.govresearchgate.netrsc.org

Use of Stereocontrol Elements (e.g., Silyloxy, Silicon)

Specific functional groups can be incorporated into substrates to act as stereocontrol elements, directing the stereochemical outcome of SmI₂-mediated reactions. researchgate.netnih.govthieme-connect.demdpi.com Silyloxy and silicon-based groups have been explored in this context, particularly in reductive carbonyl-alkene couplings. researchgate.netnih.govthieme-connect.demdpi.com These elements can influence the conformation of the reacting species or chelate with the samarium ion, thereby controlling the approach of the reacting centers and the formation of new stereocenters. rsc.orgnih.gov

For example, the use of a silyloxy stereocontrol element in SmI₂-mediated 4-exo-trig carbonyl-alkene couplings has been investigated to achieve high diastereocontrol in the formation of small carbocyclic rings. researchgate.netnih.govthieme-connect.de Similarly, silicon can serve as a stereocontrol element. researchgate.netnih.govthieme-connect.de Notably, β-silyl acrylates, where silicon effectively acts as an oxygen equivalent, have been demonstrated as effective substrates in SmI₂-mediated cross-couplings, leading to the synthesis of nitrogen heterocycles with controlled stereochemistry. mdpi.com The presence of additives like water and LiBr in these reactions can further enhance the stereoselectivity, in addition to increasing the redox potential of SmI₂. mdpi.com

Catalytic Applications of Samarium Ii Iodide

Strategies for Samarium(II) Regeneration

Regenerating Sm(II) from the resulting Sm(III) species is crucial for catalytic cycles. Several methods have been explored to achieve this, often involving external reducing agents or alternative energy sources.

Use of Co-reductants (e.g., Magnesium, Zinc Amalgam)

One established approach for regenerating Sm(II) in catalytic systems involves the use of sacrificial metal co-reductants. Metals such as magnesium (Mg) or zinc amalgam (Zn/Hg) are frequently employed for this purpose. apexmolecular.comnih.govacs.orgnih.gov These co-reductants reduce the Sm(III) species formed during the catalytic cycle back to the active Sm(II) state, allowing the SmI2 to be used in sub-stoichiometric amounts. While effective, these methods still require a super-stoichiometric quantity of the metal co-reductant. apexmolecular.comnih.gov

Photochemical Regeneration of Samarium(II) from Samarium(III) Precursors

More recent strategies have focused on the photochemical regeneration of Sm(II) from Sm(III) precursors, such as samarium(III) iodide (SmI3). nih.govresearchgate.netacs.orgresearchgate.netnih.gov This approach offers the potential to avoid the use of stoichiometric metal additives. Photochemical methods can utilize either a direct photoreductant or an iridium-based photoredox catalyst to facilitate the reduction of Sm(III) back to Sm(II). nih.govresearchgate.netacs.org This regeneration is particularly important for processes that generate stable Sm(III)-alkoxide species, as is common in many SmI2-mediated reactions. nih.gov Photodriven Sm-catalysis can occur in the absence of competing Lewis-acidic metal additives and byproducts, which can be advantageous for developing Sm-catalysis with various ligands. nih.govacs.org

Catalytic Radical Cyclization Cascades

Samarium(II) iodide has proven effective in promoting catalytic radical cyclization cascades. These reactions often involve the intramolecular reductive coupling of ketyl radicals with unsaturated functional groups like alkenes, alkynes, and nitriles, leading to the formation of functionalized carbocycles. rsc.orgacs.org The high oxophilicity of samarium and its ability to coordinate to multiple Lewis basic centers can influence the stereoselectivity of these cyclizations. rsc.org

Recent advancements have demonstrated the possibility of achieving SmI2-catalyzed radical cyclization cascades without requiring a super-stoichiometric co-reductant. apexmolecular.comacs.orgnih.gov These methods often rely on a radical-relay approach, carefully designed to regenerate the Sm(II) catalyst within the reaction sequence. apexmolecular.comacs.org For instance, catalytic intermolecular radical coupling of aryl cyclopropyl (B3062369) ketones and alkynes has been achieved using moderate loadings of SmI2, where a reversible single-electron transfer initiates a cascade involving cyclopropyl ring-opening and subsequent cyclization, with the Sm(II) catalyst being regenerated through back electron transfer from a radical intermediate. rsc.orgapexmolecular.comnih.gov

Development of Catalytic Reductive Cross-Coupling Reactions

The development of catalytic reductive cross-coupling reactions utilizing SmI2 is an active area of research. SmI2 has been extensively used in stoichiometric reductive couplings for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Extending these transformations to catalytic variants is highly desirable.

Advanced Methodologies and Applications in Samarium Ii Iodide Research

New Substrate Classes and Transformations

Recent research has focused on extending the scope of SmI₂-mediated reactions to new and challenging substrate classes, enabling novel transformations. While historically applied to the reduction of functional groups like sulfones, sulfoxides, alkyl and aryl halides, epoxides, phosphine (B1218219) oxides, carbonyls, and conjugated double bonds, as well as C-C bond formation, the exploration of new substrates and reaction types remains active. rsc.orgresearchgate.net

One area of development involves the use of SmI₂ for the synthesis of nitrogen heterocycles, which are prevalent in natural products and pharmaceuticals. mdpi.comnih.gov Significant advances have been made in using SmI₂ for reductive coupling reactions to construct challenging C-C bonds within nitrogen-containing frameworks. This includes radical cross-coupling reactions generating aminoketyl radicals, which have been applied to the synthesis of 2-azabicycles, pyrrolidines, and polycyclic barbiturates. mdpi.comnih.govthieme.de Novel processes involving SmI₂-promoted formation of aminyl radicals have also been leveraged for constructing complex nitrogen-containing molecular architectures. mdpi.comnih.gov

Furthermore, studies have explored the chemoselective reduction of cyclic and acyclic esters, carboxylic acids, and amides using SmI₂ under specific conditions, such as with amine and water additives. acs.orggu.se The reduction of nitriles and alkyl fluorides using modified Sm(II) reagents or conditions has also been reported. acs.orggu.se These advancements highlight the ongoing effort to broaden the spectrum of functional groups amenable to SmI₂-mediated transformations.

Applications in Complex Molecule Total Synthesis (e.g., Natural Products, Bioactive Compounds)

Samarium(II) iodide plays a crucial role as a key reagent in the total synthesis of complex natural products and bioactive compounds. rsc.orgresearchgate.netnih.govresearchgate.netmdpi.comnih.govthieme.degu.seircbc.cn Its ability to facilitate challenging C-C bond formations and perform selective functional group reductions makes it invaluable in constructing intricate molecular architectures. rsc.orgresearchgate.netnih.govresearchgate.net

SmI₂-mediated reactions are frequently employed in convergent synthetic strategies, allowing for the rapid assembly of complex structures from simpler precursors. ircbc.cn The unique reactivity of SmI₂, particularly its capacity to operate through both radical and anionic pathways with high stereocontrol, provides synthetic disconnections that may be difficult to achieve with other reagents. researchgate.netnih.govacs.orgresearchgate.net

Examples of SmI₂ applications in total synthesis include intramolecular reductive coupling reactions of ketyl radicals with unsaturated compounds like alkenes, alkynes, and nitriles to form functionalized carbocycles. rsc.org The Barbier reaction, an intramolecular variant of which is popular for forming 5- to 8-membered carbocycles, is another commonly used SmI₂-mediated transformation in this field. nih.gov SmI₂ has also been utilized in aldol-type reactions for constructing cyclic systems. nih.gov The synthesis of nitrogen heterocycles, key structural motifs in many natural products and pharmaceuticals, is significantly advanced by SmI₂-mediated reductive cyclizations. mdpi.comnih.govthieme.de

The versatility of SmI₂ is further demonstrated by its application in the synthesis of diverse natural product families, including those with polycyclic structures and multiple stereocenters. rsc.orgresearchgate.netnih.gov The ability to fine-tune SmI₂ reactivity through additives like HMPA, water, and amines is crucial for achieving desired chemo- and stereoselectivity in complex synthetic environments. rsc.orgwikipedia.orgresearchgate.netresearchgate.netnih.govacs.orggu.seresearchgate.net

Q & A

Q. Table 1: Common Stabilizers and Their Effects

| Stabilizer | Purpose | Reference |

|---|---|---|

| Samarium chips | Scavenges O2/H2O | |

| Dry THF | Prevents decomposition |

Basic: What safety precautions are essential when handling SmI2 in organic synthesis?

Methodological Answer:

- Storage : Keep under inert atmosphere (Ar/N2) in flame-dried glassware. Avoid exposure to moisture or strong acids .

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats. Work in a fume hood due to THF volatility .

- Waste Disposal : Quench excess SmI2 with ethanol before disposal to prevent pyrophoric reactions .

Advanced: How do additives like HMPA or Ni(II) salts influence SmI2 reactivity in Barbier reactions?

Methodological Answer:

Additives modulate SmI2’s redox potential and stabilize intermediates:

Q. Experimental Design :

Vary Additive Concentration : Test 0–20 mol% HMPA in ketone reductions.

Monitor Intermediates : Use UV-Vis spectroscopy to track Sm(II)/Sm(III) transitions .

Advanced: What strategies resolve discrepancies in reported reaction yields for SmI2-mediated ketone reductions?

Methodological Answer:

- Control Variables : Replicate literature conditions exactly (e.g., THF purity, SmI2 batch).

- Secondary Data Analysis : Compare kinetic data across studies; identify outliers via Arrhenius plots .

- Mechanistic Probes : Use deuterated substrates to isolate H-transfer vs. electron-transfer pathways .

Basic: What are the primary applications of SmI2 in modern organic synthesis?

Methodological Answer:

- Reductions : Unactivated esters, ketones, and alkyl halides .

- Coupling Reactions : Barbier-type C–C bond formations (e.g., allylation of carbonyls) .

- Cyclizations : Intramolecular reactions to form heterocycles .

Advanced: How can mechanistic studies elucidate electron transfer pathways in SmI2 reactions?

Methodological Answer:

- Kinetic Analysis : Measure rate constants under varying [SmI2] to distinguish single vs. multi-electron processes .

- Spectroscopy : EPR to detect radical intermediates; UV-Vis for Sm(II)/Sm(III) transitions .

- Computational Modeling : DFT calculations to map transition states (e.g., in ester reductions) .

Basic: What are best practices for storing SmI2 to maintain reducing potency?

Methodological Answer:

- Inert Atmosphere : Store under argon in sealed Schlenk flasks .

- Temperature : Keep at –20°C to slow THF degradation .

- Re-Titration : Check concentration monthly if unused .

Advanced: How to optimize SmI2 in intramolecular cyclizations of aromatic carbonyls?

Methodological Answer:

- Substrate Design : Incorporate electron-withdrawing groups to enhance electrophilicity at the carbonyl .

- Additive Screening : Test HMPA, DMPU, or Ni(II) salts to stabilize transition states .

- Work-Up : Use mild proton sources (e.g., MeOH) to avoid over-reduction .

Basic: How does SmI2 compare to other single-electron transfer reagents?

Methodological Answer:

Table 2: Selectivity Comparison

| Reagent | Functional Group Tolerance | Typical Solvent |

|---|---|---|

| SmI2 | Esters, nitriles | THF |

| Fe(0) | Halides, alkenes | DMF |

| CrCl2 | Aldehydes, epoxides | THF/HMPA |

Advanced: How to integrate primary data with secondary literature when reporting new SmI2 applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.